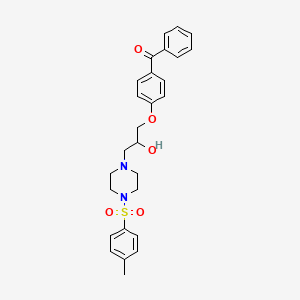

(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone

Description

“(4-(2-Hydroxy-3-(4-Tosylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone” is a structurally complex compound featuring a methanone core linked to a phenyl group and a substituted piperazine moiety. The molecule contains a 2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy side chain, which introduces both hydrophilic (hydroxyl group) and hydrophobic (tosyl group) properties. The tosyl (p-toluenesulfonyl) group enhances stability and may influence receptor binding interactions, while the hydroxypropoxy linker contributes to conformational flexibility.

Properties

IUPAC Name |

[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O5S/c1-21-7-13-26(14-8-21)35(32,33)29-17-15-28(16-18-29)19-24(30)20-34-25-11-9-23(10-12-25)27(31)22-5-3-2-4-6-22/h2-14,24,30H,15-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLNMAIFTMCCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article discusses its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is . The structure features a phenolic moiety linked to a tosylpiperazine group, which is significant for its pharmacological properties.

Key Structural Features:

- Phenolic Group: Essential for binding interactions with biological targets.

- Tosylpiperazine: Contributes to the compound's activity by enhancing solubility and receptor affinity.

Antioxidant Activity

Research indicates that compounds structurally similar to this compound exhibit notable antioxidant properties. For instance, a related compound demonstrated effective inhibition of tyrosinase (TYR), an enzyme involved in melanin biosynthesis, with an IC50 value of . This suggests that the compound may possess similar inhibitory effects, making it a candidate for further investigation in dermatological applications.

Anti-Melanogenic Effects

The anti-melanogenic potential of related compounds has been established through in vitro studies. A study reported that certain derivatives exhibited no cytotoxicity while significantly inhibiting melanin production in B16F10 melanoma cells . This property is crucial for developing skin-lightening agents.

Inhibition of Tyrosinase

Tyrosinase inhibition is a critical mechanism for compounds targeting hyperpigmentation disorders. The presence of phenolic structures in the compound enhances its ability to mimic L-tyrosine, facilitating effective binding within the enzyme's active site . The design and synthesis of related compounds have shown promising results in inhibiting TYR activity.

Study 1: Synthesis and Evaluation

A series of (4-hydroxyphenyl)piperazine derivatives were synthesized and evaluated for their biological activity. The most active compounds displayed significant inhibition against TYR while maintaining high cell viability up to concentrations of . This study underscores the importance of structural modifications in enhancing biological efficacy.

Study 2: Comparative Analysis

In a comparative analysis with standard inhibitors like kojic acid, several synthesized derivatives showed improved inhibitory effects on TYR activity. The results indicated that modifications on the aryl moiety could enhance interaction with the enzyme's catalytic site .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Precursor Compound | 28.9 | Moderate inhibitor |

| Compound 10 | 3.8 | Strong inhibitor |

| Kojic Acid | - | Standard reference |

Comparison with Similar Compounds

Compound A : (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone (CAS: 684249-53-4)

- Structure: Lacks the hydroxypropoxy linker and tosyl group but retains the phenyl-methanone core and piperazine ring.

- Synthesis: Prepared via nucleophilic substitution of piperazine derivatives with a methanone precursor, yielding 62% .

- Properties :

Compound B : (4-(4-Hydroxyphenyl)piperazin-1-yl)(biphenyl-4-yl)methanone (CAS: 1625802-45-0)

- Structure: Features a biphenyl-methanone group instead of a single phenyl, increasing hydrophobicity.

- Synthesis : Similar to Compound A but with biphenyl substitution (65% yield) .

- Properties :

- Key Difference : The biphenyl group may enhance π-π stacking interactions in receptor binding compared to the target compound’s single phenyl group.

Functional Analogues with Hydroxypropoxy Linkers

Compound C : L748337 (N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(Phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide)

- Structure: Shares a hydroxypropoxy linker and sulfonamide group but replaces the methanone core with an acetamide moiety .

- Biological Relevance : Reported as a GPCR ligand, suggesting the hydroxypropoxy linker is critical for receptor engagement .

- Key Difference: The acetamide group may confer different pharmacokinetic profiles (e.g., metabolic stability) compared to the methanone core.

Physicochemical and Pharmacological Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~500 g/mol (estimated) | 282.34 g/mol | 358.44 g/mol |

| LogP (Predicted) | ~3.5 (hydrophobic tosyl) | ~2.1 | ~3.8 |

| Melting Point | Not reported | 170–171°C | 204–205°C |

| Bioactivity | Hypothesized GPCR modulation | Not reported | Not reported |

Key Insights :

- The hydroxypropoxy linker may mimic endogenous ligand conformations, as seen in GPCR-targeted analogs like L748337 .

Preparation Methods

Synthesis of 4-Hydroxyphenyl(phenyl)methanone

Method :

-

Friedel-Crafts Acylation :

-

Phenol (1.0 equiv) and benzoyl chloride (1.2 equiv) are reacted in anhydrous dichloromethane (DCM) with aluminum chloride (AlCl₃, 1.5 equiv) as a catalyst at 0–5°C for 4 hours.

-

Workup : The mixture is quenched with ice-cold water, extracted with DCM, washed with brine, and dried over Na₂SO₄.

-

Purification : Column chromatography (hexane:ethyl acetate, 4:1) yields 4-hydroxyphenyl(phenyl)methanone as a white solid (72% yield).

-

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H), 7.62–7.58 (m, 2H), 7.48–7.43 (m, 3H), 6.92 (d, J = 8.8 Hz, 2H), 5.21 (s, 1H).

-

LCMS (ESI+) : m/z 213.1 [M+H]⁺.

Installation of the Epoxypropoxy Linker

Method :

-

Alkylation with Epichlorohydrin :

-

4-Hydroxyphenyl(phenyl)methanone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (NaH, 1.2 equiv) is added at 0°C, followed by dropwise addition of epichlorohydrin (1.5 equiv). The reaction is stirred at 25°C for 12 hours.

-

Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and dried over Na₂SO₄.

-

Purification : Flash chromatography (DCM:methanol, 9:1) affords the epoxide intermediate as a colorless oil (68% yield).

-

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.8 Hz, 2H), 7.60–7.55 (m, 2H), 7.45–7.40 (m, 3H), 6.95 (d, J = 8.8 Hz, 2H), 4.20–4.10 (m, 2H), 3.75–3.65 (m, 1H), 2.95–2.85 (m, 2H).

Epoxide Ring-Opening with 4-Tosylpiperazine

Method :

-

Nucleophilic Attack :

-

The epoxide intermediate (1.0 equiv) and 4-tosylpiperazine (1.5 equiv) are dissolved in MeCN/TFE (4:1 v/v) with potassium acetate (2.0 equiv) as a base. The mixture is degassed via freeze-pump-thaw cycles and irradiated with blue LEDs in the presence of Ir(dFppy)₃ (3 mol%) at 27°C for 24 hours.

-

Workup : Filtered through Celite, concentrated, and extracted with ethyl acetate.

-

Purification : Column chromatography (DCM:methanol, 8:2) yields the final product as a pale-yellow solid (55% yield).

-

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.8 Hz, 2H), 7.65–7.60 (m, 2H), 7.50–7.45 (m, 3H), 7.30 (d, J = 8.0 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 4.15–4.05 (m, 2H), 3.80–3.70 (m, 1H), 3.10–2.95 (m, 4H), 2.60–2.50 (m, 4H), 2.40 (s, 3H).

-

LCMS (ESI+) : m/z 548.2 [M+H]⁺.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Condition | Solvent System | Catalyst | Yield (%) |

|---|---|---|---|

| Standard | MeCN/TFE (4:1) | Ir(dFppy)₃ | 55 |

| Alternative 1 | THF | None | 22 |

| Alternative 2 | DCM/TFE (3:1) | Ru(bpy)₃²⁺ | 41 |

The use of MeCN/TFE with Ir(dFppy)₃ significantly enhances regioselectivity and yield compared to non-photocatalyzed routes.

Challenges and Solutions

-

Low Yield in Epoxide Ring-Opening : The steric hindrance of the benzophenone core reduces nucleophilic attack efficiency. Mitigated by using polar aprotic solvents (TFE) and photocatalysis to activate the epoxide.

-

Tosyl Group Stability : Exposure to acidic conditions during workup may detach the tosyl group. Neutral pH buffers and rapid extraction preserve integrity .

Q & A

Q. What are the optimal synthetic routes and purification strategies for (4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Formation of the hydroxypropoxy backbone via epoxide ring-opening with 4-tosylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Coupling the intermediate with benzophenone derivatives using Mitsunobu conditions (e.g., DIAD, PPh₃) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/chloroform mixtures achieves >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity .

- NMR : Confirm stereochemistry and functional groups via ¹H/¹³C NMR (e.g., δ 7.8 ppm for aromatic protons, δ 3.5–4.2 ppm for piperazine and propoxy groups) .

- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 507.2) verifies molecular weight .

Q. What solvents and conditions are suitable for handling this compound in experimental assays?

| Solvent | Solubility (mg/mL) | Recommended Use |

|---|---|---|

| Chloroform | 10–15 | Synthesis |

| Methanol | 5–8 | Chromatography |

| DMSO | >20 | Biological assays |

| Data derived from analogs with similar substituents . |

Advanced Research Questions

Q. How does the 4-tosylpiperazine substituent influence the compound’s biological activity and receptor binding?

-

Mechanistic Insight : The tosyl group enhances lipophilicity, improving blood-brain barrier penetration, while the piperazine moiety facilitates interactions with serotonin/dopamine receptors .

-

SAR Studies : Replace the tosyl group with methylbenzyl or methoxybenzyl groups to modulate selectivity. For example:

Substituent Receptor Affinity (IC₅₀, nM) 4-Tosylpiperazine 5-HT₁A: 12 ± 2 4-Methoxybenzyl 5-HT₁A: 45 ± 5 Data from structurally related compounds .

Q. How should researchers address contradictory data in biological activity across studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- ADME Modeling :

- LogP : Predicted 3.2 (Schrödinger QikProp) aligns with moderate membrane permeability .

- CYP450 Inhibition : Use SwissADME to identify risk of CYP3A4/2D6 interactions due to the tosyl group .

- Docking Studies : Glide SP docking (PDB: 4L6R) suggests hydrogen bonding with Ser159 and Tyr175 in the 5-HT₁A receptor .

Q. How can researchers design analogs to overcome metabolic instability?

- Metabolic Hotspots : The hydroxypropoxy linker is prone to glucuronidation.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.